Tridecanoic acid

Descripción

This compound has been reported in Leea guineensis, Inula grandis, and other organisms with data available.

TRIDECANOATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

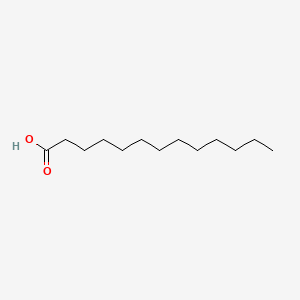

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHOJFHSIKHZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021684 | |

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Acros Organics MSDS], Solid | |

| Record name | Tridecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.033 mg/mL | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-53-9, 68002-90-4, 64118-44-1 | |

| Record name | Tridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanoic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19936LIY2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.5 °C | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tridecanoic Acid: A Comprehensive Technical Guide to its Physical and Chemical Properties

Introduction

Tridecanoic acid, also known as tridecylic acid, is a saturated fatty acid with a 13-carbon backbone.[1] As an odd-chain fatty acid, it is less common in nature than its even-chained counterparts but plays a significant role in various biological and industrial processes.[1] This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. This document will delve into the structural and physicochemical characteristics of this compound, its reactivity, and the analytical techniques used for its characterization.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its behavior in various systems. These properties dictate its solubility, melting point, and interactions with other molecules, which are critical considerations in experimental design and formulation development.

General and Physical Properties

This compound is a white crystalline solid at room temperature with a waxy texture.[1][2] Its amphiphilic nature, stemming from a long hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid head, governs its solubility and interfacial behavior.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆O₂ | [4][5] |

| Molecular Weight | 214.34 g/mol | [5][6] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 41-43 °C | [2][7] |

| Boiling Point | 312-313 °C at 760 mmHg | [2][7] |

| 236 °C at 100 mmHg | [2][4] | |

| Solubility in Water | 33 mg/L at 20 °C | [2][6] |

| Solubility in Organic Solvents | Soluble in alcohol, ethanol, DMSO, and DMF | [2][8] |

| CAS Number | 638-53-9 | [4][5] |

Structural Information

The structure of this compound consists of a 13-carbon linear hydrocarbon chain terminating in a carboxylic acid functional group. This simple, yet elegant, structure is the foundation of its chemical identity.

Caption: Chemical structure of this compound (C₁₃H₂₆O₂).

Chemical Reactivity and Stability

This compound exhibits reactivity typical of a saturated carboxylic acid. The carboxylic acid group is the primary site of chemical reactions.

-

Esterification: this compound readily undergoes esterification with alcohols in the presence of an acid catalyst to form tridecanoate esters. This reaction is fundamental to its use in the synthesis of biodiesel and other bio-based materials.[4]

-

Acid-Base Reactions: As a carboxylic acid, it can donate a proton to a base to form a tridecanoate salt.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol (1-tridecanol) using strong reducing agents like lithium aluminum hydride.

This compound is a stable compound under normal conditions.[9] However, it is incompatible with strong bases, oxidizing agents, and reducing agents.[9] For long-term storage, it is recommended to keep it in a cool, dry place, and for extended periods, storage at -20°C is advised.[8]

Analytical Characterization

A comprehensive understanding of this compound necessitates the use of various analytical techniques for its characterization and quantification.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[10][11] An intense C=O stretching band appears around 1700-1725 cm⁻¹.[10] The C-O stretch is typically found in the 1320-1210 cm⁻¹ region.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a saturated fatty acid like this compound is characterized by a few key signals. The terminal methyl (CH₃) protons typically appear as a triplet around 0.9 ppm.[12] The methylene (CH₂) protons of the long hydrocarbon chain produce a large, overlapping signal around 1.2-1.6 ppm.[12] The methylene group alpha to the carbonyl group (α-CH₂) is deshielded and appears as a triplet around 2.3 ppm.[12] The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm, and its chemical shift is dependent on concentration and solvent.[13]

-

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is found in the range of 175-185 ppm.[13] The carbons of the long alkyl chain resonate between approximately 14 and 34 ppm.[14]

-

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[15] Electron ionization (EI) is a common technique for fatty acid analysis, often coupled with gas chromatography (GC-MS).[16][17] Electrospray ionization (ESI) can also be used, typically producing the deprotonated molecule [M-H]⁻ in negative ion mode.[15]

Experimental Protocols

The following are generalized protocols for the characterization of this compound. Researchers should adapt these based on the specific instrumentation and experimental goals.

Protocol 1: Determination of Melting Point

-

Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. This range represents the melting point.

Protocol 2: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the this compound molecule.

References

- 1. Tridecylic acid - Wikipedia [en.wikipedia.org]

- 2. This compound, 638-53-9 [thegoodscentscompany.com]

- 3. CAS 638-53-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [flavscents.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | 638-53-9 [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. aocs.org [aocs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. academic.oup.com [academic.oup.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of Tridecanoic Acid and Odd-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odd-chain fatty acids (OCFAs), once considered minor lipids of little physiological importance, are now at the forefront of metabolic research.[1][2] Unlike their even-chain counterparts, OCFAs are metabolized to propionyl-CoA, a key substrate that replenishes the tricarboxylic acid (TCA) cycle in a process known as anaplerosis.[3][4] This unique metabolic fate positions them as crucial modulators of cellular energy and biosynthetic pathways. Tridecanoic acid (C13:0), though present in trace amounts, serves as a valuable biomarker and a subject of growing interest for its potential roles in metabolic health.[5][6] This guide provides an in-depth analysis of the metabolism, physiological functions, and clinical relevance of this compound, offering a technical resource for professionals in research and drug development.

Introduction to Odd-Chain Fatty Acids (OCFAs)

OCFAs are saturated fatty acids characterized by an odd number of carbon atoms. This compound (C13:0), pentadecanoic acid (C15:0), and heptadecanoic acid (C17:0) are the most studied OCFAs in human biology.[3]

-

Sources : The primary dietary sources of OCFAs are ruminant fats, including dairy products and beef.[7] They are also produced by gut microbiota and can be synthesized endogenously to a limited extent.[3][5][6]

-

Contrast with Even-Chain Fatty Acids : The vast majority of fatty acids in the human body have an even number of carbons and are completely oxidized to acetyl-CoA during β-oxidation.[2] The metabolism of OCFAs, however, yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA, which fundamentally alters their metabolic impact.[4][5]

The Metabolic Journey of this compound (C13:0)

The defining feature of this compound metabolism is its anaplerotic potential, which is the ability to replenish intermediates of the TCA cycle.[3][8]

Mitochondrial β-Oxidation and Propionyl-CoA Formation Within the mitochondria, this compound undergoes β-oxidation, where two-carbon units (acetyl-CoA) are sequentially cleaved from the fatty acid chain.[5] This process continues until the final three carbons remain as propionyl-CoA.[5]

The Anaplerotic Pathway: Propionyl-CoA to Succinyl-CoA Propionyl-CoA itself cannot directly enter the TCA cycle. It must first be converted to succinyl-CoA through a series of enzymatic reactions requiring biotin and vitamin B12 as cofactors.[9][10][11][12][13]

-

Carboxylation : Propionyl-CoA carboxylase, a biotin-dependent enzyme, converts propionyl-CoA to D-methylmalonyl-CoA.[9][10][11][12]

-

Racemization : Methylmalonyl-CoA racemase then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[9][11]

-

Isomerization : Finally, methylmalonyl-CoA mutase, which requires vitamin B12 (as adenosylcobalamin), isomerizes L-methylmalonyl-CoA into succinyl-CoA.[9][10][11][12][13]

Succinyl-CoA is a direct intermediate of the TCA cycle, and its production from this compound directly replenishes the cycle's carbon pool.[3][9][10][12] This anaplerotic function is critical for maintaining cellular energy production and providing precursors for biosynthesis, especially under conditions of high metabolic demand.[3][8][14]

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. news-medical.net [news-medical.net]

- 6. Tridecylic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 10. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medlink.com [medlink.com]

- 13. droracle.ai [droracle.ai]

- 14. Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tridecanoic Acid Biosynthesis Pathways in Bacteria

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, represents a minor but significant component of the lipid landscape in various bacterial species. Unlike the more common even-chain fatty acids, its synthesis requires a distinct precursor, propionyl-CoA, to initiate the fatty acid synthesis (FAS) cascade. This guide provides a comprehensive technical overview of the core biosynthetic pathways responsible for this compound production in bacteria. We will explore the canonical Type II Fatty Acid Synthesis (FAS II) system, the critical role of the initiator enzyme β-ketoacyl-ACP synthase III (FabH), and the regulatory networks that govern its production. Furthermore, this document details robust, field-proven methodologies for the elucidation and quantification of these pathways, offering actionable protocols for researchers. A thorough understanding of these mechanisms is paramount, as the enzymes involved represent promising targets for the development of novel antimicrobial agents.

The Canonical Pathway: Priming FAS II with Propionyl-CoA

The biosynthesis of straight-chain fatty acids in most bacteria occurs via the highly conserved Type II Fatty Acid Synthesis (FAS II) pathway. This system comprises a series of discrete, monofunctional enzymes that collaboratively build the acyl chain. The fundamental distinction between the synthesis of even-chain fatty acids (like palmitic acid, C16:0) and odd-chain fatty acids (like this compound, C13:0) lies in the initial priming molecule.

While even-chain synthesis is initiated with a two-carbon acetyl-CoA unit, odd-chain synthesis begins with a three-carbon propionyl-CoA primer.[1][2][3] This propionyl-CoA starter unit is condensed with a malonyl-ACP extender unit, a reaction catalyzed by the crucial enzyme β-ketoacyl-ACP synthase III (FabH).[4][5] Following this initial condensation, the cycle proceeds through five additional elongation rounds, with each cycle adding a two-carbon unit derived from malonyl-CoA. This iterative process involves four core reactions: condensation, reduction, dehydration, and a second reduction, ultimately yielding a 13-carbon acyl chain attached to an acyl carrier protein (ACP).

The sequence for this compound (C13-ACP) synthesis is as follows:

-

Priming: Propionyl-CoA + Malonyl-ACP → 3-oxovaleryl-ACP + CO₂ + CoA (catalyzed by FabH)

-

Elongation Cycle (repeated 5 times):

-

Condensation: C(n)-acyl-ACP + Malonyl-ACP → C(n+2)-β-ketoacyl-ACP + CO₂ + ACP (catalyzed by FabB/FabF)

-

First Reduction: C(n+2)-β-ketoacyl-ACP + NADPH → C(n+2)-β-hydroxyacyl-ACP + NADP⁺ (catalyzed by FabG)

-

Dehydration: C(n+2)-β-hydroxyacyl-ACP → C(n+2)-trans-2-enoyl-ACP + H₂O (catalyzed by FabZ/FabA)

-

Second Reduction: C(n+2)-trans-2-enoyl-ACP + NAD(P)H → C(n+2)-acyl-ACP + NAD(P)⁺ (catalyzed by FabI)

-

This process culminates in the formation of tridecanoyl-ACP, which can then be utilized for phospholipid synthesis or released as free fatty acid by a thioesterase.

The Gatekeeper Enzyme: β-Ketoacyl-ACP Synthase III (FabH)

The substrate specificity of FabH is the primary determinant for the type of fatty acid produced—whether straight-chain, branched-chain, saturated, or unsaturated.[4][6] In bacteria that produce odd-chain fatty acids, FabH exhibits a broader substrate specificity compared to the highly selective FabH found in organisms like Escherichia coli, which primarily uses acetyl-CoA.[6] For instance, the FabH enzymes from Bacillus subtilis and Streptomyces species can efficiently utilize a range of starter units, including propionyl-CoA and branched-chain acyl-CoAs.[4][5]

This flexibility of the FabH active site to accommodate a three-carbon propionyl-CoA starter instead of the standard two-carbon acetyl-CoA is the critical juncture that commits the cell to odd-chain fatty acid synthesis. The availability of the propionyl-CoA pool, derived from the catabolism of amino acids like valine, isoleucine, and threonine, or from the β-oxidation of other odd-chain fatty acids, is therefore a key factor influencing the proportion of this compound produced.[7][8]

Regulatory Mechanisms

The synthesis of fatty acids is an energy-intensive process and is therefore tightly regulated to match the cell's growth and membrane biogenesis needs.[9] Regulation occurs at both the transcriptional level and through metabolic feedback inhibition.

-

Transcriptional Control : In many bacteria, transcription factors control the expression of the fab gene clusters. In E. coli, FadR acts as a dual-function regulator, repressing fatty acid degradation and activating the synthesis of unsaturated fatty acids.[10][11] In Gram-positive bacteria like B. subtilis, a global regulator known as FapR represses the expression of nearly all genes involved in fatty acid and phospholipid biosynthesis.[10][11] The activity of FapR is antagonized by malonyl-CoA, linking transcriptional control directly to the availability of the core building block for fatty acid elongation.[10]

-

Metabolic Feedback : Acyl-ACPs, the end products of the FAS II pathway, can act as feedback inhibitors for several key enzymes. This includes the acetyl-CoA carboxylase (AccABCD), which produces malonyl-CoA, and the initiating synthase FabH.[11] This feedback loop ensures that fatty acid production is halted when a sufficient supply of acyl chains is available for membrane synthesis.

Methodologies for Studying this compound Biosynthesis

Elucidating the pathways of this compound biosynthesis requires a multi-faceted experimental approach. The following protocols provide robust frameworks for qualitative and quantitative analysis.

Protocol 1: Stable Isotope Labeling and GC-MS Analysis

This protocol is the gold standard for tracing the metabolic fate of precursors into final fatty acid products. By feeding bacteria a labeled substrate, such as ¹³C-propionyl-CoA, researchers can definitively track its incorporation into this compound.

Causality : The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is critical. GC provides high-resolution separation of different fatty acid methyl esters (FAMEs), while MS allows for the detection of mass shifts caused by the incorporation of stable isotopes, thus confirming the biosynthetic origin.[12][13] Derivatization to FAMEs is necessary to make the fatty acids volatile for GC analysis.[13][14]

Methodology :

-

Culture Preparation : Grow the bacterial strain of interest in a defined minimal medium to mid-log phase.

-

Isotope Feeding : Supplement the culture with a ¹³C-labeled precursor (e.g., 1-¹³C-propionate). The exact concentration and incubation time should be optimized for the specific bacterial species and growth rate.

-

Cell Harvesting : Pellet the cells by centrifugation, wash twice with a sterile saline solution to remove residual medium, and lyophilize or store the pellet at -80°C.

-

Lipid Extraction and Derivatization (Transesterification) : a. Resuspend the cell pellet in 1 mL of 0.5 M sodium methoxide in methanol.[13] b. Incubate at 50°C for 15 minutes to cleave fatty acids from lipids and convert them to fatty acid methyl esters (FAMEs). c. Neutralize the reaction by adding 50 µL of glacial acetic acid. d. Extract the FAMEs by adding 1 mL of hexane and vortexing vigorously. e. Centrifuge to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

GC-MS Analysis : a. Inject 1 µL of the FAME extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).[13] b. Use a temperature gradient program to separate the FAMEs. A typical program starts at 100°C, ramps to 250°C, and holds for 5-10 minutes. c. Analyze the mass spectra of the eluting peaks. The this compound methyl ester peak from labeled samples will show a mass increase (M+1, M+2, etc.) corresponding to the incorporation of ¹³C atoms, confirming its de novo synthesis from the provided precursor.

Protocol 2: In Vitro Enzyme Assays for FabH Activity

To directly assess the substrate specificity of FabH, in vitro assays using purified enzyme are essential. This approach allows for the quantitative comparison of the enzyme's activity with different starter units (e.g., acetyl-CoA vs. propionyl-CoA).

Causality : A spectrophotometric assay monitoring the consumption of NADPH provides a continuous and real-time measurement of the overall FAS reaction rate.[15] By reconstituting the FAS pathway in vitro, the contribution of each component can be systematically evaluated.

Methodology :

-

Protein Purification : Overexpress and purify the FabH enzyme and other necessary FAS II proteins (FabD, FabG, FabZ, FabI, ACP) from the bacterium of interest using affinity chromatography (e.g., His-tag).

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0) containing all purified FAS II enzymes, ACP, NADPH, and [2-¹⁴C]malonyl-CoA.

-

Initiation : Divide the mixture into two sets of reactions. Initiate one set by adding acetyl-CoA and the other by adding propionyl-CoA.

-

Reaction and Quenching : Incubate the reactions at the optimal temperature (e.g., 37°C). At various time points, quench the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

-

Product Analysis : Extract the radiolabeled fatty acid products using an organic solvent (e.g., hexane or ethyl acetate).

-

Quantification : Measure the incorporated radioactivity in the organic phase using liquid scintillation counting. The rate of incorporation reflects the enzyme's activity with the specific primer. Compare the rates between propionyl-CoA and acetyl-CoA to determine substrate preference.

Quantitative Data Summary

The relative abundance of this compound can vary significantly between bacterial species, reflecting differences in precursor availability and enzyme specificity. While comprehensive data across all bacteria is not available, targeted lipidomic studies provide valuable insights.

| Bacterial Species | This compound (C13:0) % of Total Fatty Acids | Primer Specificity of FAS | Reference |

| Bacillus subtilis | Variable, present | Prefers branched and longer-chain primers | [16] |

| Escherichia coli | Trace amounts or absent | Strongly prefers acetyl-CoA | [6][16] |

| Streptomyces coelicolor | Present among branched-chains | Utilizes branched-chain starters | [4] |

| Rumen Bacteria | Significant contributor | Utilizes propionate for de novo lipogenesis | [17] |

Note: The presence of C13:0 often correlates with the organism's ability to utilize primers other than acetyl-CoA.

Implications for Drug Development

The bacterial FAS II pathway is biochemically distinct from the single multifunctional FAS I enzyme found in mammals, making it an attractive and validated target for narrow-spectrum antibiotics.[18] Key enzymes in the pathway, particularly the condensing enzymes like FabH and FabF/B, are essential for bacterial viability.

-

Targeting FabH : As the gatekeeper enzyme that initiates fatty acid synthesis, FabH is a prime target. Inhibitors that block the active site of FabH would effectively shut down the entire pathway, leading to a cessation of membrane biogenesis and bacterial death. The structural differences in the substrate-binding pocket of FabH across different species could be exploited to develop species-specific inhibitors.

-

Significance of Odd-Chain Synthesis : Understanding the nuances of odd-chain fatty acid synthesis can inform the development of more potent inhibitors. For pathogens that rely on odd-chain or branched-chain fatty acids for optimal membrane fluidity and virulence, targeting the specific FabH variants that produce these lipids could be a highly effective strategy. This compound itself has also been shown to have antibiofilm and antipersister activity against pathogens like E. coli, suggesting that modulating fatty acid pools can be a therapeutic strategy.[19][20]

Conclusion and Future Directions

The biosynthesis of this compound in bacteria is a specialized branch of the canonical FAS II pathway, fundamentally dictated by the use of propionyl-CoA as a starter unit and the substrate flexibility of the FabH enzyme. While the core enzymatic steps are well-understood, further research is needed to fully map the regulatory networks that control the flux of propionyl-CoA into this pathway across diverse bacterial phyla. Advanced techniques like metabolomics and stable isotope tracing will continue to be instrumental in this endeavor.[21][22] For drug development professionals, the enzymes of this pathway, particularly the initiator FabH, remain high-value targets for the discovery of next-generation antimicrobials.

References

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Ketoacyl Acyl Carrier Protein Synthase III (FabH) Is Essential for Fatty Acid Biosynthesis in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 9. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. m.sunlongbiotech.com [m.sunlongbiotech.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. news-medical.net [news-medical.net]

- 18. Will the Initiator of Fatty Acid Synthesis in Pseudomonas aeruginosa Please Stand Up? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Tridecanoic Acid in Food Products

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid (OCFA) found in trace amounts in various food products. Unlike its even-chain counterparts, this compound's biosynthesis and metabolism present unique pathways with distinct physiological implications. This guide provides a comprehensive overview of the natural occurrence of this compound in the food supply, delves into its microbial origins and biosynthesis, presents a detailed protocol for its extraction and quantification, and explores its metabolic fate and potential significance in human health. This document is intended to serve as a technical resource, synthesizing current knowledge to support research, analytical development, and therapeutic exploration involving this uncommon fatty acid.

Introduction to this compound (C13:0)

This compound, also known as tridecylic acid, is a 13-carbon saturated fatty acid (SFA).[1][2] While the bulk of dietary fatty acids possess an even number of carbon atoms (e.g., palmitic acid C16:0, stearic acid C18:0), OCFAs like this compound are present in the human diet and tissues at much lower concentrations.[3] Their primary origins are linked to microbial lipogenesis, particularly within the rumen of ruminant animals and the human gut microbiome.[1][4] This microbial synthesis pathway is the principal reason for its presence in dairy fats and, to a lesser extent, other fermented products.[4] The metabolic significance of this compound stems from its distinct breakdown pathway; beta-oxidation of OCFAs ultimately yields a molecule of propionyl-CoA in addition to acetyl-CoA.[5][6] This propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, thereby contributing to gluconeogenesis—a capability not shared by even-chain fatty acids.[4] This unique metabolic role has spurred interest in its potential as a biomarker for dairy intake, gut health, and its influence on metabolic diseases.[4]

Natural Occurrence and Dietary Sources

The presence of this compound in food is relatively scarce. The most significant dietary sources are products derived from ruminant animals, owing to the biohydrogenation and de novo synthesis of fatty acids by microbes in the rumen.[4][7]

Dairy Products and Ruminant Fats

Milk and dairy products are the most prominent sources of this compound in the human diet. Rumen bacteria utilize propionyl-CoA as a primer for fatty acid synthesis, leading to the formation of odd-chain fatty acids that are subsequently incorporated into milk fat.[4][8]

| Food Product | Typical Concentration of this compound (mg per 100g) |

| Cream (milk fat) | 39 |

| Whipping Cream (milk fat) | 33 |

| Cream Cheese | 27 |

| Parmesan Cheese | 26 |

| Gouda Cheese | 23 |

| Blue Cheese | 22 |

| Camembert Cheese | 22 |

| Cottage Cheese | 4 |

| Goat Milk | 3 |

| Yogurt (whole milk) | 3 |

| Cow's Milk (whole) | 3 |

Table 1: Representative concentrations of this compound in various dairy products. Data compiled from publicly available food composition databases.[9]

Plant-Based and Other Sources

This compound is found in trace amounts in some plant oils and fermented foods. Its presence in plants is less common and typically at much lower concentrations than in dairy fats.[10] Some studies have identified it in specific varieties of almonds and other nuts.[11] Fermented foods like certain aged cheeses, kefir, and natto may also contain small quantities, likely due to microbial activity during the fermentation process.[4]

Biosynthesis of Odd-Chain Fatty Acids

The synthesis of odd-chain fatty acids diverges from the more common pathway for even-chain fatty acids at the initial priming step. While even-chain synthesis is initiated with acetyl-CoA, odd-chain synthesis requires a three-carbon starter unit, propionyl-CoA.[8][12]

Causality of Biosynthesis: The availability of propionyl-CoA is the rate-limiting factor for OCFA production in most organisms.[12] In rumen and gut bacteria, propionyl-CoA is a common metabolic intermediate derived from the fermentation of carbohydrates or the metabolism of certain amino acids (e.g., valine, isoleucine).[6][13] This readily available pool of propionyl-CoA allows these microbes to initiate fatty acid synthesis, leading to the production of C13, C15, and C17 fatty acids.

Caption: Biosynthesis pathway of odd-chain vs. even-chain fatty acids.

Analytical Methodology: Quantification in Food Matrices

The accurate quantification of this compound in complex food matrices requires a robust analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard technique due to its high sensitivity, specificity, and superior separation capabilities for fatty acids.[14][15][16] The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs) to increase volatility, and subsequent GC-MS analysis.[16][17]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a self-validating system for the quantification of total this compound (free and esterified) in a dairy product matrix (e.g., cheese).

Principle: Lipids are extracted from the food matrix using a chloroform/methanol solvent system. The extracted lipids are then transesterified using a strong acid catalyst (e.g., boron trifluoride-methanol) to convert all fatty acids to their more volatile methyl ester derivatives (FAMEs). The FAMEs are separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by using an internal standard (e.g., a deuterated or non-naturally occurring fatty acid) added at the beginning of the procedure.[18][19]

Materials:

-

Homogenized food sample (e.g., cheese)

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Boron trifluoride-methanol (BF3-methanol), 14% solution

-

n-Hexane, GC grade

-

Anhydrous sodium sulfate

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog (e.g., Palmitic acid-d3) solution of known concentration.

-

This compound (C13:0) analytical standard for calibration curve.

Procedure:

-

Sample Preparation & Internal Standard Spiking:

-

Accurately weigh ~100 mg of homogenized sample into a glass tube with a PTFE-lined cap.

-

Add a known amount of the internal standard solution to the sample. The amount should be chosen to be within the range of the expected analyte concentration. This step is critical as the IS corrects for analyte loss during extraction and derivatization.

-

-

Lipid Extraction (Modified Folch Method): [17]

-

Add 2 mL of chloroform:methanol (2:1, v/v) to the sample tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

-

Repeat the extraction on the remaining aqueous layer with another 1 mL of chloroform. Combine the chloroform extracts.

-

-

Solvent Evaporation:

-

Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen gas at 40°C.

-

-

Derivatization to FAMEs:

-

Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.[18]

-

Tightly cap the tube and heat at 60°C in a water bath or heating block for 30 minutes. This step cleaves fatty acids from glycerol backbones and methylates them.

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution to the tube.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,500 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A polar capillary column (e.g., DB-23, SP-2560) is recommended for excellent separation of FAME isomers.

-

Injection: 1 µL of the hexane extract.

-

Oven Program: Start at 100°C, ramp to 240°C at 4°C/min.

-

MS Detection: Operate in Scan mode to identify peaks and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and specificity. Monitor characteristic ions for C13:0-FAME and the IS-FAME.

-

-

Quantification:

-

Prepare a calibration curve using the C13:0 analytical standard and the same amount of internal standard used in the samples.

-

Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for the quantification of this compound in food.

Metabolism and Physiological Significance

The metabolism of this compound follows the standard mitochondrial beta-oxidation pathway until the final cycle.[5]

Metabolic Pathway:

-

Activation and Transport: In the cytoplasm, this compound is activated to tridecanoyl-CoA. It is then transported into the mitochondrial matrix via the carnitine shuttle.[5]

-

Beta-Oxidation: Tridecanoyl-CoA undergoes five cycles of beta-oxidation. Each cycle shortens the fatty acid chain by two carbons, producing one molecule of acetyl-CoA, one FADH₂, and one NADH.[5]

-

Final Thiolysis: After five cycles, a three-carbon molecule, propionyl-CoA, remains.[6]

-

Conversion to Succinyl-CoA: Propionyl-CoA cannot directly enter the citric acid cycle. It is converted to succinyl-CoA through a three-step, vitamin B12-dependent pathway.[6]

-

Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase (a biotin-dependent enzyme).

-

D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

-

L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor.[6]

-

-

Citric Acid Cycle Entry: Succinyl-CoA is an intermediate of the citric acid cycle and can be used for energy production or as a precursor for gluconeogenesis.[6][20]

Caption: Metabolic fate of this compound via beta-oxidation.

Potential Health Implications: While research is still emerging, the unique metabolic properties of OCFAs like this compound have led to several areas of investigation:

-

Metabolic Health: Higher circulating levels of OCFAs (C15:0 and C17:0) have been associated with a lower risk of type 2 diabetes and cardiovascular disease.[21] While data on C13:0 is more limited, it is presumed to share similar metabolic benefits due to its shared origin and anaplerotic potential.[4]

-

Biomarker: Because its primary dietary source is ruminant fat, this compound levels in plasma can serve as a potential biomarker for dairy consumption.[3][4]

-

Antimicrobial Properties: Some studies suggest that this compound and its derivatives may possess antimicrobial properties.[22][23]

Conclusion

This compound, while a minor component of the human diet, represents a fascinating area of lipid biochemistry and nutrition. Its primary natural occurrence in dairy products is a direct result of microbial synthesis in the rumen. The analysis of C13:0 requires precise and sensitive techniques like GC-MS, for which standardized protocols are essential for reproducible results. Its metabolic fate, culminating in the production of the gluconeogenic precursor succinyl-CoA, distinguishes it from even-chain fatty acids and underpins the growing interest in its physiological role. For researchers and drug development professionals, understanding the sources, analysis, and metabolism of this compound is crucial for investigating its potential as a metabolic modulator, a dietary biomarker, and a therapeutic target.

References

- 1. Tridecylic acid - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 6. biochemistryclub.com [biochemistryclub.com]

- 7. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]

- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Foods High in this compound | Whole Food Catalog [wholefoodcatalog.info]

- 10. selleckchem.com [selleckchem.com]

- 11. academicjournals.org [academicjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 17. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 18. benchchem.com [benchchem.com]

- 19. Application of this compound in analytical method_Chemicalbook [chemicalbook.com]

- 20. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 21. Microbial synthesis of functional odd-chain fatty acids: a review - ProQuest [proquest.com]

- 22. healthguidetr.com [healthguidetr.com]

- 23. Anti-enteric efficacy and mode of action of this compound methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Tridecanoic Acid in Mammals: An In-depth Technical Guide for Researchers

Abstract

Tridecanoic acid (C13:0) is a 13-carbon, odd-chain saturated fatty acid (OCFA) that, despite its low endogenous abundance, holds significant interest for its unique metabolic properties.[1][2] Unlike its even-chain counterparts that are catabolized exclusively to acetyl-CoA, the β-oxidation of this compound yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[1] This propionyl-CoA serves as a precursor for the synthesis of succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic function—the replenishment of TCA cycle intermediates—positions this compound and other OCFAs as crucial modulators of mitochondrial function and cellular energy metabolism.[3][4] This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals. It delves into the core biochemical pathways, discusses the physiological and therapeutic implications of its anaplerotic nature, and provides detailed, field-proven methodologies for its study, designed for researchers, scientists, and drug development professionals.

Part 1: Introduction to this compound (C13:0)

This compound, also known as tridecylic acid, is a saturated fatty acid with the chemical formula C13H26O2.[2] While most common dietary and endogenous fatty acids possess an even number of carbons, this compound's odd-numbered carbon chain dictates a distinct metabolic fate.[4]

Sources and Significance: In mammals, this compound is not synthesized de novo in significant amounts. Its presence in tissues primarily results from:

-

Dietary Intake: Found in trace amounts in dairy products and certain plant oils.[3][5]

-

Microbial Synthesis: Produced by gut microbiota through their lipogenesis pathways.[1]

Because of its scarcity, C13:0 is often used as an internal standard in the quantitative analysis of other fatty acids.[6] However, its role as a metabolic substrate is gaining increasing attention, particularly for its potential to influence the TCA cycle and mitochondrial respiration, making it a molecule of interest for studying diet-microbiome interactions and developing therapies for metabolic disorders.[1][7]

Part 2: Absorption, Distribution, and Transport

The absorption and transport of this compound are generally understood to follow the established pathways for other long-chain fatty acids.[8]

-

Ingestion and Digestion: When consumed as a triglyceride (tridecanoin), it is hydrolyzed in the lumen of the small intestine by pancreatic lipases into free fatty acids and monoacylglycerols.

-

Absorption: These products are emulsified by bile salts into micelles, which facilitate their diffusion across the apical membrane of enterocytes.

-

Re-esterification and Packaging: Inside the enterocytes, this compound is re-esterified into triglycerides and packaged into chylomicrons.

-

Transport: Chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream, where they deliver the fatty acids to various tissues. Lipoprotein lipase on the surface of endothelial cells hydrolyzes the triglycerides, releasing this compound for cellular uptake.

Once inside the cell, this compound must be activated before it can be metabolized. This occurs in the cytoplasm, where acyl-CoA synthetase ligates it to coenzyme A (CoA) to form tridecanoyl-CoA, a reaction that consumes two ATP equivalents.

Part 3: The Core Metabolic Pathway: Mitochondrial β-Oxidation

The primary catabolic pathway for tridecanoyl-CoA is mitochondrial β-oxidation.[9] This process systematically shortens the fatty acid chain by two carbons per cycle. For tridecanoyl-CoA, this involves five cycles of a four-step sequence.[10]

The Four Steps of β-Oxidation:

-

Oxidation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3), producing FADH2.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing NADH.

-

Thiolysis: β-ketothiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and an acyl-CoA molecule that is two carbons shorter.

This cycle repeats until the final three carbons remain. The complete β-oxidation of one molecule of this compound yields:

-

5 molecules of Acetyl-CoA

-

1 molecule of Propionyl-CoA

-

5 molecules of FADH2

-

5 molecules of NADH

Part 4: The Anaplerotic Fate of Propionyl-CoA

The metabolic significance of this compound stems from its production of propionyl-CoA. While acetyl-CoA can enter the TCA cycle for complete oxidation, it does not increase the net amount of cycle intermediates. Propionyl-CoA, however, is converted to succinyl-CoA, directly replenishing the TCA cycle pool.[3][11] This anaplerotic pathway is a three-step, vitamin B12-dependent process.

-

Carboxylation: The biotin-dependent enzyme Propionyl-CoA Carboxylase (PCC) carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This step requires ATP and bicarbonate.

-

Epimerization: Methylmalonyl-CoA Racemase converts D-methylmalonyl-CoA into its stereoisomer, L-methylmalonyl-CoA.

-

Rearrangement: The vitamin B12 (cobalamin)-dependent enzyme Methylmalonyl-CoA Mutase catalyzes an intramolecular rearrangement of L-methylmalonyl-CoA to form Succinyl-CoA .[12]

Succinyl-CoA then enters the TCA cycle, where it can be used to generate GTP (or ATP), FADH2, and NADH, or be directed towards biosynthetic pathways like heme synthesis.

Part 5: Physiological Implications and Therapeutic Horizons

The ability of this compound to serve as an anaplerotic substrate provides a direct mechanism to support mitochondrial function, which is particularly relevant under conditions of metabolic stress or in certain inherited metabolic disorders.[3][13]

| Area of Impact | Mechanism & Significance | Supporting Evidence |

| Energy Metabolism | By replenishing TCA cycle intermediates, C13:0 can enhance the cycle's capacity to oxidize acetyl-CoA, boosting ATP production. This is crucial in tissues with high energy demands like the heart and brain. | Tridecanoin administration improves mitochondrial respiration and increases ATP synthesis in hippocampal mitochondria.[14][15] |

| Inherited Metabolic Disorders | In long-chain fatty acid oxidation disorders (LC-FAODs), where the oxidation of common fats is impaired, anaplerotic therapy with odd-chain triglycerides (like triheptanoin, C7) can bypass the metabolic block and provide essential TCA cycle intermediates.[7] Tridecanoin is being explored for similar benefits. | The principle of anaplerosis is a cornerstone of therapy for several metabolic disorders.[7][16] |

| Neurological Health | Chronic feeding with tridecanoin has demonstrated anticonvulsant effects in mouse models.[17] This may be linked to improved mitochondrial function and increased antioxidant capacity in the brain.[14] | Tridecanoin increased seizure thresholds and was associated with elevated antioxidant gene expression in the hippocampus.[14][17] |

| Antioxidant Effects | Tridecanoin treatment has been shown to increase plasma antioxidant capacity.[14] The mechanism may involve the upregulation of antioxidant enzymes like heme oxygenase 1. | Studies show increased mRNA levels of antioxidant genes following tridecanoin feeding.[14] |

Part 6: Methodologies for Elucidating the Metabolic Fate of this compound

From the Scientist's Desk: Causality in Experimental Design

To accurately trace the metabolic fate of this compound, we must employ techniques that can distinguish the administered C13:0 from endogenous carbon pools. This necessitates the use of stable isotope tracers. The choice of analytical platform—typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—depends on the specific metabolites of interest. GC-MS offers excellent separation of volatile fatty acid derivatives, while LC-MS is superior for analyzing non-volatile, polar intermediates like acyl-CoAs.[18] The protocols below represent a robust, self-validating framework for these investigations.

Protocol 1: In Vivo Stable Isotope Tracing of [1-¹³C]this compound

Principle & Rationale: This protocol uses ¹³C-labeled this compound to trace its incorporation into downstream metabolites in a living organism. By measuring the ¹³C-enrichment in plasma lipids, TCA cycle intermediates, and expired CO₂, we can quantify the rates of C13:0 oxidation and its contribution to anaplerosis.[19][20] The use of a stable, non-radioactive isotope is safe and allows for precise quantification by mass spectrometry.[21]

Step-by-Step Methodology:

-

Tracer Administration:

-

Prepare a sterile emulsion of [1-¹³C]this compound complexed to bovine serum albumin (BSA) or as a triglyceride for infusion.

-

Administer a bolus dose followed by continuous intravenous infusion to achieve steady-state plasma concentrations of the tracer.[19]

-

-

Sample Collection:

-

Collect baseline blood and breath samples prior to infusion.

-

During infusion, collect arterial and venous blood samples at timed intervals (e.g., 0, 60, 90, 120 minutes) into EDTA tubes. Immediately centrifuge at 4°C to separate plasma and store at -80°C.

-

Collect expired air in gas-tight bags for ¹³CO₂ analysis.

-

At the end of the experiment, euthanize the animal and rapidly freeze tissues (e.g., liver, heart, skeletal muscle) in liquid nitrogen.

-

-

Sample Processing and Analysis:

-

Plasma Lipids: Extract total lipids from plasma using a modified Folch or Bligh-Dyer method.[22][23] Prepare fatty acid methyl esters (FAMEs) using 14% boron trifluoride in methanol and analyze by GC-MS to determine ¹³C-enrichment in the tridecanoate pool.[23]

-

TCA Intermediates: For tissues, perform a polar metabolite extraction using a cold methanol/chloroform/water solvent system. Analyze the aqueous phase by LC-MS/MS to measure ¹³C-enrichment in succinate, malate, and citrate.

-

Breath ¹³CO₂: Analyze the ¹³C/¹²C ratio in expired CO₂ using Isotope Ratio Mass Spectrometry (IRMS).

-

-

Data Interpretation:

-

Calculate the rate of appearance (Ra) of this compound using isotopic dilution equations.[19]

-

The rate of ¹³CO₂ production reflects the whole-body oxidation rate of the fatty acid.[20]

-

The ¹³C-enrichment in TCA cycle intermediates (specifically those with a +3 mass shift) provides a direct measure of anaplerotic flux from propionyl-CoA.

-

Protocol 2: Quantitative Analysis of Total this compound by GC-MS

Principle & Rationale: This protocol provides a robust method for accurately quantifying the total amount of C13:0 (both free and esterified) in a biological sample. It relies on exhaustive lipid extraction, saponification to release all fatty acids, derivatization to FAMEs for GC compatibility, and quantification against a non-endogenous odd-chain fatty acid internal standard.[6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Homogenize a known weight of tissue (e.g., ~50 mg) or volume of plasma (e.g., 100 µL).

-

Add a precise amount of internal standard (e.g., heptadecanoic acid, C17:0) to the homogenate. The choice of an internal standard that is not C13:0 is critical for accurate quantification.

-

-

Total Lipid Extraction:

-

Extract lipids by adding 2:1 (v/v) chloroform:methanol, vortexing thoroughly, and allowing phases to separate after adding a saline solution.[23]

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

Saponification and Methylation:

-

Resuspend the dried lipid extract in a known volume of hexane.

-

Add 14% BF₃/methanol reagent and heat at 100°C for 1 hour to simultaneously hydrolyze ester bonds and methylate the free carboxyl groups, forming FAMEs.[23]

-

Cool the sample, add water, and extract the FAMEs into the upper hexane layer.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract onto a GC-MS system equipped with a suitable capillary column (e.g., a polar wax-type column).

-

Use a temperature program that effectively separates the FAMEs.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the methyl esters of this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known amounts of a C13:0 standard and a fixed amount of the C17:0 internal standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of C13:0 to C17:0 against the standard curve.

-

Part 7: Conclusion and Future Directions

The metabolic fate of this compound is a compelling example of how subtle differences in molecular structure can lead to profound differences in biochemical function. Its catabolism culminates in the production of propionyl-CoA, providing a direct anaplerotic substrate for the TCA cycle. This unique property underpins its emerging role in supporting mitochondrial bioenergetics and its potential as a therapeutic agent for a range of metabolic and neurological conditions.

Challenges and Future Directions: The primary challenge in studying C13:0 is its extremely low concentration in most biological systems, which demands highly sensitive analytical techniques.[1] Future research should focus on:

-

Dose-Response Studies: Carefully designed human intervention trials are needed to clarify the absorption, distribution, and dose-response of dietary this compound.[1]

-

Gut-Liver Axis: Investigating the role of the gut microbiome in producing C13:0 and how this influences hepatic metabolism is a critical next step.[1]

-

Mechanistic Insights: Combining metabolomics with genetic and proteomic approaches will help elucidate the precise signaling and regulatory roles of C13:0 and its downstream metabolites beyond anaplerosis.

By continuing to explore the metabolism of this "odd" fatty acid, we can unlock new insights into the intricate network connecting diet, the microbiome, and mammalian energy metabolism.

Part 8: References

-

University of Massachusetts Chan Medical School. (n.d.). Fatty Acid Metabolism Measured with Stable Isotope Tracers. Retrieved from --INVALID-LINK--

-

Kamphorst, J. J., & Fan, J. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 139–154. Retrieved from --INVALID-LINK--

-

Eurisotop. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. Retrieved from --INVALID-LINK--

-

Hellerstein, M. K., & Neese, R. A. (2010). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Prostaglandins, Leukotrienes and Essential Fatty Acids, 82(4-6), 145–155. Retrieved from --INVALID-LINK--

-

Cambridge Isotope Laboratories, Inc. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. Retrieved from --INVALID-LINK--

-

Tsen, A. R., Long, W., Li, H., White, E., Wambolt, C., & Blair, I. A. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Lipid Research, 56(1), 140–150. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Propionyl-CoA. Retrieved from --INVALID-LINK--

-

Li, X., et al. (2020). Comparison of critical methods developed for fatty acid analysis: A review. Journal of Separation Science, 43(1), 22-37. Retrieved from --INVALID-LINK--

-

Tan, K. N., et al. (2017). Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function. Journal of Cerebral Blood Flow & Metabolism, 37(6), 2035–2048. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). Propanoate Metabolism. PubChem Pathway. Retrieved from --INVALID-LINK--

-

Fox Chase Cancer Center. (2015). Metabolism of propionic acid to a novel acyl-coenzyme a thioester by mammalian cell lines and platelets. Retrieved from --INVALID-LINK--

-

Semantic Scholar. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets[S]. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from --INVALID-LINK--

-

Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. Retrieved from --INVALID-LINK--

-

Beauloye, C., Horman, S., & Bertrand, L. (2015). Even is better than odd: one fat may conceal another. American Journal of Physiology-Heart and Circulatory Physiology, 309(7), H1149–H1151. Retrieved from --INVALID-LINK--

-

Tan, K. N., et al. (2017). Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function. Journal of Cerebral Blood Flow & Metabolism, 37(6), 2035-2048. Retrieved from --INVALID-LINK--

-

ResearchGate. (2016). Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function | Request PDF. Retrieved from --INVALID-LINK--

-

News-Medical.Net. (2024). This compound (C13): The Odd-Chain Fatty Acid With Big Implications. Retrieved from --INVALID-LINK--

-

Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 5. Retrieved from --INVALID-LINK--

-

van Eijk, M., et al. (2020). Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism. Journal of Biological Chemistry, 295(2), 431-443. Retrieved from --INVALID-LINK--

-

Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Retrieved from --INVALID-LINK--

-

Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from --INVALID-LINK--

-

Roe, C. R., & Brunengraber, H. (2015). Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience. JIMD reports, 20, 41–47. Retrieved from --INVALID-LINK--

-

BioTecNika. (2024). This compound (C13): The Seldom Found Fatty Acid with a Significant Effect. Retrieved from --INVALID-LINK--

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). TRICAPRIN | 621-71-6. Retrieved from --INVALID-LINK--

-

Poirier, Y., et al. (2001). Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. Plant Physiology, 126(3), 1259–1268. Retrieved from --INVALID-LINK--

-

Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. MCAT Content. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Beta oxidation. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--

-

Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0000910). Retrieved from --INVALID-LINK--

-

Nelson, G. J., & Ackman, R. G. (1988). Absorption and transport of fat in mammals with emphasis on n-3 polyunsaturated fatty acids. Lipids, 23(11), 1005-1014. Retrieved from --INVALID-LINK--